6-Chloro-7-methyl-indan-1-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
6-chloro-7-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3 |
InChI Key |
VQFQHPNYPJFFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(CC2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 7 Methyl Indan 1 Ylamine
Direct Synthetic Routes to 6-Chloro-7-methyl-indan-1-ylamine
The primary approach to synthesizing this compound involves the transformation of its corresponding ketone precursor, 6-chloro-7-methyl-1-indanone.
Reductive Amination Protocols for Indanamine Formation
Reductive amination is a widely employed and effective method for converting ketones, such as 6-chloro-7-methyl-1-indanone, into primary amines. This process typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction.
A common protocol involves the reaction of the indanone with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the imine. Subsequent in-situ reduction of the imine intermediate with a suitable reducing agent yields the desired indanamine. Sodium cyanoborohydride (NaCNBH₃) is a frequently used reducing agent for this transformation. google.com Another effective reducing agent is sodium triacetoxyborohydride, which can be added in portions to control the reaction. orgsyn.org
The general reaction is as follows: 6-Chloro-7-methyl-1-indanone + NH₃ → [Imine Intermediate] --(Reduction)--> this compound
Various catalysts can be employed to facilitate this reaction, including both noble and non-noble metal catalysts. For instance, cobalt-based catalysts have shown high selectivity in the reductive amination of 1-indanone (B140024). researchgate.net
Table 1: Reagents for Reductive Amination of Indanones
| Reagent/Catalyst | Role | Reference |
| Ammonium Acetate | Ammonia Source | google.com |
| Sodium Cyanoborohydride | Reducing Agent | google.com |
| Sodium Triacetoxyborohydride | Reducing Agent | orgsyn.org |
| Cobalt-based catalysts | Catalyst | researchgate.net |
Precursor Synthesis: Pathways to 6-Chloro-7-methyl-1-indanone
The synthesis of the crucial precursor, 6-chloro-7-methyl-1-indanone (CAS 628732-10-5), is a critical step. chemicalbook.com A common and effective method for constructing the indanone ring system is through an intramolecular Friedel-Crafts reaction. nih.govbeilstein-journals.org
This typically involves the cyclization of a substituted phenylpropanoic acid or its corresponding acid chloride. For instance, a suitable starting material would be a derivative of 3-phenylpropanoic acid, which upon treatment with a Lewis acid or a strong protic acid, undergoes intramolecular acylation to form the five-membered ring of the indanone. nih.gov The synthesis of 6-chloro-4-methyl-1-indanone, a related compound, has been achieved from 4-chloro-2-methyl-benzenepropanoic acid using polyphosphoric acid (PPA). chemicalbook.com A similar strategy can be envisioned for the synthesis of 6-chloro-7-methyl-1-indanone, likely starting from 3-(2-chloro-3-methylphenyl)propanoic acid.
An alternative approach involves the Friedel-Crafts acylation of a suitable aromatic substrate with an appropriate acyl halide, followed by a subsequent intramolecular alkylation. researchgate.net For example, a substituted benzoyl chloride can react with ethylene (B1197577) in the presence of a Lewis acid, followed by an intramolecular Friedel-Crafts alkylation to yield the indanone. nih.govresearchgate.net
Enantioselective Synthetic Strategies for Indanylamine Derivatives
The biological activity of indanamine derivatives is often stereospecific, making enantioselective synthesis a critical area of research. The development of methods to produce enantiomerically enriched indanylamines is essential for their therapeutic applications. google.com
One prominent strategy involves the asymmetric reduction of the precursor indanone. This can be achieved using an optically active catalyst and a hydrogen donor. google.com The resulting chiral indanol can then be converted to the corresponding amine with retention or inversion of stereochemistry, depending on the chosen reaction pathway.
Another powerful technique is the use of chiral Brønsted acids as catalysts. For example, a BINOL-derived chiral N-triflyl phosphoramide (B1221513) has been successfully used to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, leading to the formation of 1-aminoindenes with high enantioselectivity. rsc.org These aminoindenes can then be reduced to the corresponding saturated indanamines.
General Synthetic Approaches for Amino-Indane Analogues and Derivatives
The versatility of the indane scaffold allows for the synthesis of a wide array of analogues and derivatives through modifications of both the carbocyclic core and the primary amine group. acs.org
Chemical Modifications of the Indane Carbocyclic Core
The indane ring system can be modified through various organic reactions to introduce new functional groups or alter the ring structure itself.
Substitution Reactions: The aromatic ring of the indane can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The positions of these substitutions are directed by the existing groups on the ring.
Ring Expansion: The five-membered ring of the indanone can be expanded to a six-membered ring, forming a benzocycloheptenone skeleton, through rhodium-catalyzed insertion of ethylene. rsc.org
Annulation Reactions: 1-indanones can serve as substrates for annulation reactions to build fused and spirocyclic frameworks. rsc.org For instance, reactions with alkynes in the presence of a manganese catalyst can lead to the formation of new carbon-carbon bonds at the 2-position of the indanone. rsc.org
Functionalization and Derivatization of the Primary Amine Group
The primary amine group of this compound is a key handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. orgsyn.orgresearchgate.net
N-Alkylation and N-Arylation: The primary amine can be readily alkylated or arylated to form secondary and tertiary amines. This can be achieved using various alkyl or aryl halides or through reductive amination with aldehydes or ketones.
Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into an amide. This is a common strategy to introduce a variety of functional groups and modify the electronic and steric properties of the molecule. nih.govnih.gov
Formation of Carbamates and Ureas: The amine can react with chloroformates or isocyanates to form carbamates and ureas, respectively. These functional groups are often found in biologically active molecules.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are another important class of functional groups in medicinal chemistry.
Table 2: Common Derivatization Reactions of the Primary Amine
| Reagent Type | Functional Group Formed |
| Alkyl/Aryl Halide | Secondary/Tertiary Amine |
| Aldehyde/Ketone (with reducing agent) | Secondary/Tertiary Amine |
| Acyl Chloride/Anhydride | Amide |
| Chloroformate | Carbamate |
| Isocyanate | Urea |
| Sulfonyl Chloride | Sulfonamide |
Incorporation into Fused Heterocyclic Systems
The primary amino group of this compound serves as a key functional handle for the construction of fused heterocyclic systems, where a new ring is annulated onto the indan (B1671822) framework. This transformation is typically achieved through condensation reactions with bifunctional electrophiles, leading to the formation of novel polycyclic structures. The nature of the resulting heterocyclic system is dictated by the reagent employed in the cyclocondensation reaction.
One common strategy involves the reaction of the aminoindan with β-dicarbonyl compounds or their synthetic equivalents. For instance, condensation with a β-ketoester would be expected to yield an enamine intermediate, which could then undergo intramolecular cyclization and subsequent aromatization to afford an indeno[1,2-b]pyridine derivative. The reaction conditions for such transformations often require elevated temperatures and sometimes a catalytic amount of acid to facilitate the cyclodehydration step.
Another approach to fused heterocycles is through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydroisoquinoline derivative. While this compound is not a classical β-arylethylamine, analogous intramolecular cyclizations onto the activated aromatic ring of the indan system can be envisioned, potentially leading to the formation of complex bridged or fused nitrogen-containing ring systems.
Furthermore, the Bischler-Napieralski reaction and its variants present a viable route for the synthesis of fused dihydroisoquinoline-type structures. organic-chemistry.orgwikipedia.org This typically involves the acylation of the primary amine to form an amide, followed by cyclization using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. organic-chemistry.orgwikipedia.org The resulting dihydroisoquinoline can often be dehydrogenated to the corresponding fully aromatic isoquinoline. The success of this reaction is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups generally favoring the cyclization. The chloro and methyl substituents on the aromatic ring of this compound would influence the regioselectivity and feasibility of this transformation.
The synthesis of fused pyrimidine (B1678525) derivatives, such as indeno[1,2-d]pyrimidines, represents another important application. colab.wsnih.gov These can be prepared by reacting the 1-aminoindan (B1206342) with reagents that provide a three-atom fragment to form the pyrimidine ring. For example, reaction with a β-ketoester and an amidine source, or with a preformed pyrimidine precursor containing suitable leaving groups, could lead to the desired fused heterocyclic system. The specific substitution pattern on the resulting pyrimidine ring would be determined by the choice of the cyclizing agent.
While the general principles of these synthetic methodologies are well-established for various amino compounds, detailed research findings specifically documenting the incorporation of this compound into a wide array of fused heterocyclic systems remain an area of ongoing investigation. The table below summarizes the potential fused heterocyclic systems that could be derived from this starting material based on established synthetic protocols.
| Starting Material | Reagent/Reaction Type | Potential Fused Heterocyclic Product |
| This compound | β-Ketoester | Indeno[1,2-b]pyridine derivative |
| This compound | Aldehyde/Ketone (Pictet-Spengler) | Bridged/fused tetrahydroisoquinoline-type system |
| Acylated this compound | Dehydrating Agent (Bischler-Napieralski) | Indeno-dihydroisoquinoline derivative |
| This compound | Pyrimidine precursor | Indeno[1,2-d]pyrimidine derivative |
Structure Activity Relationship Sar Studies and Lead Optimization of 6 Chloro 7 Methyl Indan 1 Ylamine Analogues
Elucidation of Structural Determinants for Biological Activity
The biological activity of indanamine analogues is profoundly influenced by the nature and position of substituents on both the aromatic and aliphatic rings, as well as the stereochemistry of the amine group. Structure-Activity Relationship (SAR) studies are crucial for deciphering how these structural features dictate the compound's interaction with biological targets, thereby influencing its potency and selectivity.
The introduction of halogen and alkyl groups onto the indane ring system is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. These substitutions can affect lipophilicity, electronic distribution, and steric profile, which in turn influences target binding, membrane permeability, and metabolic stability.
Halogen Substituents: The type and position of a halogen on the aromatic ring can significantly alter the activity profile. For instance, in the related class of 2-aminoindanes, substitutions on the aromatic ring have been shown to modulate potency and selectivity for monoamine transporters like the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). For example, 5-Iodo-2-aminoindan (5-IAI) is a potent inhibitor of serotonin reuptake. nih.gov The presence of a halogen, such as the chloro group in 6-Chloro-7-methyl-indan-1-ylamine, can enhance binding affinity through halogen bonding interactions with the target protein and can influence the molecule's ability to cross the blood-brain barrier. nih.gov
Alkyl Substituents: The addition of alkyl groups, such as the methyl group at the 7-position of the target compound, can have significant and sometimes dramatic effects on biological activity. A methyl group can increase potency by displacing water molecules from a binding pocket or by inducing a more favorable conformation of the ligand for binding. nih.gov In a study of over 2,000 cases, the addition of a methyl group to a lead compound resulted in a tenfold or greater increase in activity in 8% of cases. nih.gov Specifically for 1-aminoindan (B1206342) analogues, substitutions at the 7-position have been explored. For example, a 7-propoxy group on the 1-aminoindan scaffold was found to confer high affinity for the 5-HT1A receptor. nih.gov The 7-methyl group in this compound likely occupies a specific hydrophobic pocket in its target protein, contributing to its binding affinity.
| Compound | Substituents | Key Activity Finding | Reference |
|---|---|---|---|
| 5-Iodo-2-aminoindan (5-IAI) | 5-Iodo | Potent serotonin reuptake inhibitor. | nih.gov |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-Methoxy, 6-Methyl | Highly selective for the serotonin transporter (SERT). | nih.gov |
| R-(-)-7-propoxy-1-(di-n-propylamino)indan | 7-Propoxy, N,N-di-n-propyl | High affinity for the 5-HT1A receptor. | nih.gov |
| 2-Aminoindan (2-AI) | Unsubstituted | Acts as a selective substrate for NET and DAT. | wikipedia.org |
The 1-aminoindan structure contains a chiral center at the C1 position of the cyclopentane (B165970) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Stereochemistry is a critical determinant of biological activity, as biological macromolecules like receptors and enzymes are themselves chiral. mdpi.comnih.gov Consequently, different enantiomers of a drug can exhibit vastly different potencies, selectivities, and even different types of pharmacological activity. mdpi.com
For 1-aminoindan derivatives, the absolute configuration at the C1 position is crucial. In a study of 7-substituted 1-aminoindans, the R-enantiomers consistently showed higher affinity for the 5-HT1A receptor compared to their S-counterparts. nih.gov For example, the R-(-) enantiomer of 7-propoxy-1-(di-n-propylamino)indan was identified as the most potent ligand for the 5-HT1A receptor in the series studied. nih.gov This stereoselectivity implies a specific three-dimensional fit between the ligand and the receptor's binding site, where one enantiomer achieves a more optimal set of interactions than the other. These interactions can be influenced by the spatial orientation of the amino group and the substituents on the indane core. nih.govmdpi.com
| Compound Series | Stereochemistry | Observed Effect | Reference |
|---|---|---|---|
| 7-Substituted 1-aminoindans | R-enantiomer | Generally higher affinity for the 5-HT1A receptor. | nih.gov |
| 7-Substituted 1-aminoindans | S-enantiomer | Lower affinity for the 5-HT1A receptor compared to the R-enantiomer. | nih.gov |
| 3-Br-acivicin derivatives | (5S, αS) isomers | Displayed significant antiplasmodial activity, while other isomers were less active or inactive. | mdpi.comnih.gov |
Rational Design and Optimization Strategies for Enhanced Biological Performance
The development of a new drug is a lengthy and complex process that begins with the identification of a promising "hit" compound and progresses through rigorous optimization to yield a "lead" compound with improved characteristics. This journey is guided by the principles of medicinal chemistry.
The path from an initial discovery to a clinical candidate involves several key stages.
Hit Identification: The process often starts with high-throughput screening (HTS), where large libraries of chemical compounds are tested against a biological target to identify "hits"—molecules that show a desired activity, typically in the micromolar (10⁻⁶ M) affinity range. researchgate.net
Hit-to-Lead (H2L): This stage, also known as lead generation, focuses on evaluating the initial hits. researchgate.net The goals are to confirm the activity, establish a preliminary SAR, and improve properties like potency, selectivity, and physicochemical characteristics (e.g., solubility). wikipedia.org Through limited chemical modifications, the affinities of hits are often improved to the nanomolar (10⁻⁹ M) range. researchgate.net
Lead Optimization (LO): Once a promising lead series is identified, the lead optimization phase begins. This stage involves extensive and iterative cycles of designing, synthesizing, and testing new analogues to refine the compound's properties. The objective is to maximize potency and selectivity for the intended target while minimizing off-target activities that could cause side effects. researchgate.netnih.gov Furthermore, this phase heavily focuses on improving pharmacokinetic properties—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—to ensure it can reach its target in the body and have a suitable duration of action. acs.org
The development of analogues of this compound would follow these established principles. The indane nucleus serves as a core scaffold for modification. nih.gov
Scaffold Hopping and Analogue Synthesis: Starting with a hit compound, medicinal chemists would synthesize a variety of analogues. This involves modifying the substituents on the aromatic ring (positions 4, 5, 6, and 7) and the cyclopentane ring. For instance, based on the SAR data, different halogens (F, Br, I) could be explored at position 6, and various small alkyl or alkoxy groups could be tested at position 7 to probe the limits and requirements of the corresponding binding pockets. nih.gov
Modifying the Amino Group: The primary amine of this compound is a key site for modification. It can be converted to secondary or tertiary amines by adding various alkyl or aryl groups. This can drastically alter the compound's properties, including its basicity, hydrogen bonding capacity, and selectivity for different receptors. For example, in a series of 7-substituted 1-aminoindans, converting the primary amine to a di-n-propylamine significantly impacted its activity at the 5-HT1A receptor. nih.gov
Stereochemical Control: As stereochemistry is critical, synthetic methods that allow for the selective production of either the R or S enantiomer would be employed. This allows the drug development program to focus on the more potent and selective enantiomer, potentially leading to a better therapeutic index. nih.gov
Improving Drug-like Properties: Beyond enhancing potency, medicinal chemists would focus on optimizing the molecule's physicochemical properties. This includes adjusting lipophilicity to balance solubility and membrane permeability, and designing the molecule to avoid rapid metabolism by liver enzymes. The goal is to create a compound that not only binds its target effectively but also has a favorable pharmacokinetic profile, making it a viable drug candidate. nih.gov
Through these iterative design-synthesis-test cycles, guided by SAR and computational modeling, an initial indanamine hit can be optimized into a potent, selective, and drug-like clinical candidate.
Preclinical Pharmacological Investigations and Biological Target Identification of 6 Chloro 7 Methyl Indan 1 Ylamine Derivatives
In Vitro Receptor Binding and Functional Assays
Information regarding the specific interactions of 6-Chloro-7-methyl-indan-1-ylamine with several key receptor families is not published in peer-reviewed journals.
Adrenergic Receptor Subtype (α1, α2, β1, β2) Interactions and Selectivity
A United States patent (US7598417B2) discloses the synthesis of this compound and identifies it as an alpha-2 (α2) adrenergic agent. google.com The patent suggests its potential utility in conditions where modulation of the α2 adrenergic system is beneficial. However, the document does not provide specific quantitative data, such as binding affinities (K_i values) or functional potencies (EC_50 or IC_50 values), across the different adrenergic receptor subtypes (α1, α2, β1, β2). This lack of data makes it impossible to determine the compound's selectivity profile.
Dopamine (B1211576) Receptor Affinity and Agonist/Antagonist Activity
There is no available public data detailing the affinity of this compound for any dopamine receptor subtypes or characterizing its potential agonist or antagonist activity at these receptors. While the broader class of aminoindanes has been explored for interactions with monoamine transporters, specific findings for this halogenated and methylated derivative are absent.
Carbonic Anhydrase Isozyme (CA IX, CA I, CA II) Inhibition
No studies have been published that investigate the inhibitory activity of this compound against carbonic anhydrase isozymes, including the tumor-associated CA IX or the cytosolic CA I and CA II.
Tachykinin Receptor (NK1, NK3) Modulation
The interaction of this compound with tachykinin receptors, such as NK1 and NK3, has not been described in the available scientific literature.
Investigations into Cellular Mechanisms of Action
Specific studies on the cellular effects of this compound are not publicly documented.
Mast Cell Stabilization in Rodent Models
There is no evidence in the public domain from studies in rodent models or other relevant assays to suggest that this compound possesses mast cell-stabilizing properties. While some structurally related indanone derivatives have been investigated for such activity, these findings cannot be directly extrapolated to the compound .
Anti-inflammatory Pathway Interrogation
Investigations into the anti-inflammatory mechanisms of indanamine derivatives have revealed that their effects are likely mediated through multiple established inflammatory pathways. Although research on this compound itself is limited in publicly accessible literature, studies on structurally related indane and 1-indanone (B140024) derivatives provide significant insights into the probable pathways.
A primary mechanism believed to be involved is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory states, the activation of NF-κB leads to the expression of numerous pro-inflammatory genes. Research on other heterocyclic compounds with anti-inflammatory properties has demonstrated that the inhibition of NF-κB p65 phosphorylation can prevent its transactivation, thereby halting the inflammatory cascade. nih.gov This suggests that indanamine derivatives may exert their anti-inflammatory effects by interfering with this key signaling pathway.
Another significant pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. mdpi.com Studies on honokiol (B1673403) analogs, which also possess anti-inflammatory properties, have shown potent, sub-micromolar inhibition of COX-2. mdpi.com Given the established role of COX-2 in inflammation, it represents a probable target for the anti-inflammatory activity observed in various indane derivatives. For instance, certain 1-indanone derivatives have demonstrated stronger inhibition of paw edema in rat models than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. beilstein-journals.org Similarly, derivatives such as 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid have shown good anti-inflammatory activity. nih.gov
The anti-inflammatory potential of these related compounds has been quantified in various preclinical models, as detailed in the table below.
| Compound/Derivative Class | Assay/Model | Key Finding | Reference |
| Isoxazole fused 1-indanones | Carrageenan-induced paw edema (rat) | Exhibited stronger inhibition of paw edema than standard indomethacin. | beilstein-journals.org |
| 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid | General pharmacological profile | Possesses good anti-inflammatory and analgesic activities. | nih.gov |
| Ethyl esters of methoxyindan-1-acetic acids | Carrageenan-induced edema | Anti-inflammatory activity was almost equal to that of the parent acids and phenylbutazone. | nih.gov |
| Honokiol Analog (F-IV) | In vitro COX-2 Inhibition | Demonstrated potent COX-2 inhibition with an IC₅₀ value of 0.09 µM. | mdpi.com |
| Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Carrageenan-induced paw edema | Showed anti-inflammatory activity comparable to indomethacin. | nih.gov |
Identification of Novel Molecular Targets for Indanamine Pharmacophores
The identification of novel molecular targets is crucial for understanding the full therapeutic potential and mechanism of action of the indanamine pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups that allows a molecule to interact with a specific biological target. Modern drug discovery often employs computational methods like pharmacophore modeling and molecular docking to screen large databases for compounds that fit a specific target profile. nih.govnih.gov
For compounds related to the indanamine scaffold, research points towards several potential molecular targets beyond classical inflammatory enzymes.
Cyclooxygenase-2 (COX-2): As mentioned previously, COX-2 is a key target for many anti-inflammatory drugs. Neolignan honokiol derivatives, for example, have been identified as potent inhibitors of COX-2. mdpi.com The structural similarities suggest that the indanamine pharmacophore could be optimized to selectively target COX-2, which would be beneficial for reducing inflammation with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors.
Adenosine (B11128) Receptors: While not directly studied for indanamines, other cyclic compounds acting as anti-inflammatory agents have been found to target adenosine receptors, specifically A1 and A2A. nih.gov These receptors play a significant role in modulating inflammation. Under inflammatory conditions, adenosine levels rise, and interaction with its receptors can have both pro- and anti-inflammatory effects depending on the receptor subtype and cell type. Targeting these receptors, particularly as antagonists, has shown beneficial effects in animal models of inflammation. nih.gov This presents a potential avenue of investigation for indanamine derivatives.
Other Potential Targets: The broad biological activity of 1-indanone derivatives, which includes antiviral, anticancer, and neuroprotective effects, suggests that the core indane structure may interact with a wide range of biological targets. beilstein-journals.org For instance, some derivatives have been investigated for their role in treating Alzheimer's disease, hinting at targets within the central nervous system. beilstein-journals.org The process of identifying these targets often involves screening against panels of receptors, enzymes, and ion channels. Techniques such as molecular dynamics simulations are then used to analyze and validate the interactions between the compound and the identified protein target. nih.gov
The table below summarizes identified or potential targets for pharmacophores related to the indanamine structure.
| Pharmacophore/Related Compound Class | Identified/Potential Target | Significance | Reference |
| Honokiol Analogs | Cyclooxygenase-2 (COX-2) | A key enzyme in the inflammatory pathway, responsible for prostaglandin (B15479496) synthesis. | mdpi.com |
| Xanthine Derivatives | Adenosine A1 and A2A Receptors | GPCRs that modulate immune cell function and inflammatory responses. | nih.gov |
| General 1-Indanone Derivatives | Multiple (Targets for antiviral, anticancer, neurodegenerative diseases) | The core structure shows diverse bioactivity, suggesting interaction with various proteins. | beilstein-journals.org |
Computational Chemistry and Molecular Modeling Approaches in the Study of 6 Chloro 7 Methyl Indan 1 Ylamine
Molecular Docking and Ligand-Protein Interaction Analysis for Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand (like 6-Chloro-7-methyl-indan-1-ylamine) might bind to a protein target. The analysis would typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, and provide a docking score to estimate the binding affinity. Without published studies, the specific protein targets and binding interactions of this compound remain unknown.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. A QSAR study on this compound would require a dataset of structurally similar compounds with measured biological activity, from which a predictive model could be built. Such a study has not been found.
Conformational Analysis and Pharmacophore Generation for Design Optimization
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. This is crucial for understanding how a molecule might fit into a protein's binding site. Pharmacophore generation identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This "pharmacophore" can then be used to design new molecules with improved potency. For this compound, no such analysis or pharmacophore model has been published.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide insights into a molecule's reactivity, stability, and various spectroscopic properties by calculating parameters like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). No specific DFT data for this compound is available in the literature.
In Silico Prediction Methodologies for Molecular Properties in Drug Discovery
In silico methods are computational approaches used to predict various properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable properties. While general predictive tools exist, a specific and detailed in silico property profile for this compound has not been published in a research context.
Emerging Research Avenues and Translational Perspectives for Indanamine Compounds
Exploration of New Therapeutic Applications for Indanamine Scaffolds
The indanamine scaffold, a key structural component of 6-Chloro-7-methyl-indan-1-ylamine, is a versatile foundation in the quest for novel therapeutic agents. nih.gov Researchers are actively exploring its potential across a range of diseases, with a significant focus on neurodegenerative disorders. The inherent properties of the indanone nucleus, the precursor to indanamines, make it a promising candidate for developing drugs that can combat complex conditions like Alzheimer's and Parkinson's disease. nih.gov
One of the primary areas of investigation is the ability of indanamine derivatives to modulate the activity of key enzymes involved in the pathophysiology of neurodegenerative diseases. nih.gov Specifically, these compounds have shown potential as inhibitors of monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE). nih.gov Inhibition of these enzymes can lead to an increase in the levels of essential neurotransmitters such as norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576), which are often depleted in these conditions. nih.gov
The development of donepezil (B133215), an indanone-derived drug used to treat Alzheimer's disease, has spurred significant interest in this chemical class. nih.gov Following this success, scientists have been designing and synthesizing new series of indanone and indanamine derivatives. These novel compounds are being evaluated for a multitude of beneficial effects, including their ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, and to act as antioxidants. nih.gov Certain derivatives have demonstrated potent inhibition of AChE, with activity comparable to donepezil, and have also shown the crucial ability to cross the blood-brain barrier in preclinical models. nih.gov
Beyond neurodegenerative diseases, the therapeutic potential of indanamine derivatives extends to other areas. ontosight.airesearchgate.net Their biological activities can range from modulating neurotransmitters to exhibiting anti-inflammatory and antimicrobial properties. ontosight.airesearchgate.net The exploration of these compounds as anticancer and anticoagulant agents is also an active area of research. researchgate.net This broad spectrum of potential applications underscores the importance of the indanamine scaffold in modern drug discovery. nih.govontosight.ai
Integration of Advanced Synthetic and Computational Methodologies
The exploration of this compound and related indanamine compounds is significantly enhanced by the integration of advanced synthetic and computational techniques. These methodologies are crucial for efficiently designing, synthesizing, and evaluating the therapeutic potential of new chemical entities. indianabiosciences.org
Advanced Synthetic Methodologies:
The synthesis of indanone derivatives, the precursors to indanamines, has evolved from classical methods like intramolecular Friedel–Crafts reactions to more sophisticated and environmentally friendly approaches. beilstein-journals.org Modern synthetic chemistry emphasizes the use of advanced catalytic strategies that provide higher selectivity and milder reaction conditions. Non-conventional energy sources, such as microwaves and ultrasound, are being employed to accelerate reactions, often resulting in shorter reaction times and higher yields. For instance, the Smiles rearrangement is a key reaction used in the synthesis of some complex heterocyclic structures derived from chloro-methyl substituted precursors. researchgate.net The development of efficient synthetic routes is critical for creating libraries of diverse indanamine compounds for biological screening. beilstein-journals.org
Computational Methodologies:
Computational chemistry and molecular modeling have become indispensable tools in the drug discovery process for indanamine derivatives. indianabiosciences.org These techniques allow researchers to simulate and predict the interactions between small molecules and their biological targets at an atomic level. indianabiosciences.orgnih.gov
Molecular Docking and Virtual Screening: These methods are used to predict the binding affinity and mode of interaction of indanamine derivatives with specific protein targets, such as enzymes implicated in neurodegenerative diseases. nih.govfrontiersin.org By screening large virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the highest predicted activity. indianabiosciences.orgfrontiersin.org For example, computational studies have been used to investigate the binding of indanone derivatives to cereblon, a protein involved in certain cancers. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. nih.gov
ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial for identifying drug candidates with favorable pharmacokinetic profiles. nih.gov
The synergy between advanced synthetic methods and powerful computational tools accelerates the discovery and optimization of new indanamine-based therapeutic agents, reducing the time and resources required for preclinical development. indianabiosciences.orgfrontiersin.org
Development of Advanced Pharmacological Probes for Biological Research
Indanamine compounds, including derivatives of this compound, are not only being explored for their direct therapeutic potential but also as sophisticated pharmacological probes for biological research. nih.gov These molecular tools are essential for elucidating the complex mechanisms of diseases and identifying new drug targets. nih.gov
The strong affinity of certain indanone derivatives for enzymes associated with neurological disorders makes them excellent candidates for the development of chemical probes. nih.gov By tagging these molecules with fluorescent or radioactive labels, researchers can visualize and quantify the distribution and activity of these enzymes in living systems. This provides invaluable information about the pathological processes occurring in diseases like Alzheimer's.
Furthermore, the development of theranostic agents based on indanamine scaffolds represents a cutting-edge approach in biomedical research. nih.gov Theranostics combines diagnostic and therapeutic capabilities into a single platform. nih.gov Scaffolds loaded with indanamine derivatives could potentially allow for the simultaneous monitoring of disease progression and the targeted delivery of a therapeutic agent. nih.govnih.gov This personalized medicine approach holds great promise for improving treatment outcomes. nih.gov
Q & A
Q. How to assess the reliability of published data on this compound?
- Methodological Answer :
- Source Evaluation : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over preprints.
- Method Transparency : Verify if experimental details (e.g., NMR parameters, cell lines) are fully disclosed.
- Data Consistency : Cross-check melting points, spectral data, and bioactivity with prior studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
